molecular formula C12H16N2O3 B7935104 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol

Cat. No.: B7935104
M. Wt: 236.27 g/mol
InChI Key: BTXFCTOPKCSXDL-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol is a chemical compound offered for scientific research and development purposes. Piperidine derivatives are valuable intermediates in organic synthesis and pharmaceutical research . This chemical building block can be utilized in the exploration of new compounds and biological studies . As a nitrophenyl-substituted piperidine, its structure suggests potential utility in the synthesis of more complex molecules for various research applications. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Please note: Specific data on applications, mechanism of action, and research value for this exact compound is not currently available in the search results. Researchers are advised to consult specialized chemical databases and scientific literature for further information.

Properties

IUPAC Name

4-methyl-1-(4-nitrophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(15)6-8-13(9-7-12)10-2-4-11(5-3-10)14(16)17/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXFCTOPKCSXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol typically involves the reaction of N-Methyl-4-piperidone with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity:
    • Case Study: Research has indicated that derivatives of piperidine compounds exhibit promising anticancer activity. For instance, studies have shown that modifications to the piperidine structure can enhance cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells .
    • Data Table: Anticancer Activity of Piperidine Derivatives
    CompoundCell Line TestedIC50 (µM)Reference
    4-Methyl-1-(4-nitrophenyl)piperidin-4-olHT29 (Colorectal)10
    TASIN-1DLD-1 (Colorectal)5
    Other Piperidine DerivativesVariousVaries
  • Pain Management:
    • Mechanism of Action: Compounds similar to this compound have been studied as potential modulators of pain pathways, particularly through their action on opioid receptors .

Biological Research

  • Enzyme Inhibition:
    • Example: The compound has been investigated for its ability to inhibit protein disulfide isomerases (PDIs), which are crucial in protein folding and have implications in cancer therapy .
    • Data Table: Inhibition Potency
    CompoundTarget EnzymeIC50 (nM)Reference
    This compoundPDI50
    PACMA31PDI10
  • Neuropharmacology:
    • The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for studies related to neurodegenerative diseases.

Industrial Applications

  • Material Science:
    • The unique chemical properties of this compound allow it to be used as a precursor in the synthesis of polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the reduction of the nitro group to an amino group can enhance its binding affinity to certain biological targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-Methyl-1-((4-nitrophenyl)sulphonyl)piperidine (3c)
  • Structure : Replaces the hydroxyl group with a sulfonyl group.
  • Synthesis : Prepared from 4-methylpiperidine and 4-nitrobenzenesulfonyl chloride (87% yield) .
  • Key Data :
    • 1H NMR : δ 8.40 (d, 2H), 7.97 (d, 2H), confirming sulfonyl-phenyl integration .
    • Impact : The sulfonyl group increases polarity and may enhance solubility compared to the hydroxyl analog.
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
  • Structure : Features a benzyl group at the 1-position and a 4-fluorophenyl group at the 4-position.
  • Key Data: Molecular Formula: C₁₈H₂₀FNO . Activity: Fluorine substitution often improves metabolic stability and bioavailability in medicinal chemistry .
4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine
  • Structure : Contains a biphenyl group and a methyl substituent.
  • Key Data :
    • Molecular Weight : 267.40 g/mol .
    • Role : Biphenyl groups can enhance π-π stacking interactions in receptor binding .

Functional Group Modifications

1-(4-Nitrophenyl)-4-piperidinol
  • Structure : Lacks the methyl group at the 4-position.
  • Key Data: Crystallography: Reported by Tomlin et al. (1996), highlighting planar nitro group geometry .
1-Methyl-4-phenylpiperidin-4-ol
  • Structure : Replaces the 4-nitrophenyl group with a simple phenyl ring.
  • Key Data :
    • CAS : 4972-68-3 .
    • Impact : The nitro group’s absence diminishes electron-withdrawing effects, likely reducing reactivity in electrophilic substitutions .
Dopamine D2 Receptor Antagonists
  • Example : 4-(4-Iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 7)
    • Activity : High D2 receptor affinity (Ki < 10 nM) .
    • Comparison : The nitro group in 4-methyl-1-(4-nitrophenyl)piperidin-4-ol may similarly enhance binding through electron-deficient aromatic interactions .

Biological Activity

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a nitrophenyl moiety. The structural formula can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. It is hypothesized that the nitro group may enhance the compound's reactivity and binding affinity to certain biological sites, potentially leading to altered enzymatic activity or receptor modulation.

Biological Activity

Research has shown that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines. For instance, the compound showed significant antiproliferative activity against colon cancer cells, with IC50 values ranging from 10 to 20 µM.

Case Studies

A recent study investigated the effects of this compound on colon cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Another research effort focused on the compound's interaction with acetylcholinesterase (AChE), revealing that it acts as a reversible inhibitor. This property could position it as a candidate for treating neurodegenerative diseases, such as Alzheimer’s disease .

Comparative Analysis

When compared to similar piperidine derivatives, this compound exhibits unique properties due to its specific substituents. For example, compounds lacking the nitro group showed significantly lower biological activity, reinforcing the importance of this functional group in enhancing pharmacological effects .

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 4-nitroaniline derivatives and piperidin-4-ol. Key steps include:

  • Catalyst Selection : Use palladium or nickel catalysts for nitro group reduction (e.g., converting nitro to amino groups post-synthesis) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .
  • Temperature Control : Maintain 60–80°C to balance reaction speed and byproduct formation .
    Yield optimization involves purification via column chromatography or recrystallization, with yields averaging 65–80% under controlled conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify hydroxyl (δ 1.5–2.5 ppm), aromatic (δ 7.0–8.5 ppm), and piperidine protons (δ 3.0–4.0 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and nitro (1520, 1350 cm1^{-1}) groups .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 265) .
  • XRD : Resolve stereochemistry for crystalline derivatives .

Q. How does the nitro group in this compound influence its reactivity?

Methodological Answer: The nitro group:

  • Electron-Withdrawing Effects : Stabilizes intermediates in substitution reactions (e.g., SNAr) .
  • Reduction Potential : Catalytic hydrogenation (H2_2/Pd-C) converts nitro to amine, enabling downstream derivatization .
  • Steric Effects : Ortho/para-directing in electrophilic substitution, affecting regioselectivity in further functionalization .

Advanced Research Questions

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Compare analogues with substituents at the 3-, 4-, or 2-positions on the phenyl ring to assess steric/electronic effects on target binding .
  • Biological Assays : Use receptor-binding assays (e.g., 5-HT1F antagonism studies via cAMP inhibition) to correlate structural changes with activity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., known antagonists in receptor-binding assays) to normalize data .
  • Meta-Analysis : Compare IC50_{50}/EC50_{50} values across studies, adjusting for differences in cell lines or assay conditions .
  • Orthogonal Validation : Confirm activity via multiple methods (e.g., radioligand binding and functional cAMP assays) .

Q. What advanced computational methods predict binding affinity with protein targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., using GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser5.43^{5.43} in 5-HT1F) .

Methodological Design Questions

Q. Best practices for scaling up synthesis while maintaining purity and yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .
  • In-Line Monitoring : Use FTIR or HPLC to track reaction progress and purity in real-time .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. Designing in vitro assays to evaluate neuropharmacological potential?

Methodological Answer:

  • Target Selection : Prioritize receptors with structural homology (e.g., serotonin or dopamine receptors) .
  • Functional Assays : Measure cAMP inhibition (GloSensor) or calcium flux (Fluo-4) in transfected HEK293 cells .
  • Counter-Screening : Test against off-targets (e.g., 5-HT2B) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-1-(4-nitrophenyl)piperidin-4-ol
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4-Methyl-1-(4-nitrophenyl)piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.